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Compound of Interest

Compound Name: 1,2,3-trichlorobenzene-d3

CAS No.: 3907-98-0

Cat. No.: B8821367

Get Quote

CAS Number: 3907-98-0 Formula: C₆Cl₃D₃ Molecular Weight: ~184.47 g/mol IUPAC Name:

1,2,3-Trichloro(4,5,6-²H₃)benzene

Executive Summary
1,2,3-Trichlorobenzene-d3 is the fully deuterated isotopologue of 1,2,3-trichlorobenzene,

where the hydrogen atoms at positions 4, 5, and 6 are substituted with deuterium (

). It serves as a critical Internal Standard (IS) in environmental toxicology and pharmaceutical
analysis, particularly for the quantification of Volatile Organic Compounds (VOCs) via Gas
Chromatography-Mass Spectrometry (GC-MS). Its physicochemical similarity to the non-
deuterated analyte, combined with a distinct mass shift (+3 Da), allows for precise correction of
matrix effects and recovery losses.

Part 1: Molecular Architecture & Symmetry
Geometric Structure
The molecule consists of a benzene ring substituted with three chlorine atoms at contiguous

positions (1, 2, and 3) and three deuterium atoms at the remaining positions (4, 5, and 6).[1]
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Point Group:

The molecule possesses a

rotational axis passing through the C2 and C5 atoms.

It contains two vertical mirror planes (

): one coplanar with the ring and one perpendicular to the ring passing through C2/C5.

Bond Lengths (Isotope Effect):

The C-D bond is slightly shorter (~0.005 Å) than the C-H bond due to the lower zero-point

energy of the heavier isotope. This results in a smaller molar volume and slightly

increased lipophilicity compared to the protium isotopologue.

Structural Diagram
The following diagram illustrates the atomic connectivity and symmetry axis.
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Figure 1: Connectivity of 1,2,3-trichlorobenzene-d3 showing Cl substitution at 1,2,3 and

Deuterium at 4,5,6.

Part 2: Synthesis & Production
The synthesis of high-purity (>98 atom% D) 1,2,3-trichlorobenzene-d3 is typically achieved

via Hydrogen-Deuterium Exchange (HDE) or de novo synthesis from deuterated precursors.

Acid-Catalyzed H/D Exchange
The most common laboratory scale method involves the electrophilic aromatic substitution of

protons with deuterium using a deuterated solvent and a Lewis acid catalyst.

Precursor: 1,2,3-Trichlorobenzene (Native).

Reagents: Deuterium Oxide (

) or deuterated acid (

or

).

Mechanism:

The electron-withdrawing nature of the three chlorine atoms deactivates the ring, making

exchange difficult.

High temperatures (150–200°C) and strong acid catalysts are required to facilitate the

-complex formation and subsequent deprotonation.

Purification: Fractional distillation is used to remove semi-deuterated byproducts.

Synthesis Workflow
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Figure 2: Acid-catalyzed Hydrogen-Deuterium exchange pathway.

Part 3: Analytical Characterization
Validating the identity of 1,2,3-trichlorobenzene-d3 requires specific spectroscopic markers

that differentiate it from the native compound.

Nuclear Magnetic Resonance (NMR)
The substitution of H with D drastically alters the NMR profile due to the nuclear spin properties

of Deuterium (

) versus Protium (

).

C NMR Spectrum Prediction
The
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C spectrum will display carbon-deuterium coupling (

).

Spin Multiplicity:

. For one D attached (

), the signal splits into a triplet (1:1:1).

Isotope Shift: Deuterated carbons shift slightly upfield (lower ppm) by ~0.2–0.3 ppm relative

to the native signal.

Carbon
Position

Environment Signal Type
Coupling (

)

Approx. Shift (

)

C2 Ar-Cl (Unique) Singlet None ~131.3 ppm

C1, C3 Ar-Cl (Equiv) Singlet None ~134.1 ppm

C4, C6 Ar-D (Equiv) Triplet ~25 Hz ~128.4 ppm

C5 Ar-D (Unique) Triplet ~25 Hz ~127.2 ppm

Note: The native C-H carbons would appear as singlets in a proton-decoupled

C NMR. The appearance of triplets at ~127-129 ppm is the definitive confirmation of
deuteration.

Mass Spectrometry (GC-MS)
The mass spectrum provides the primary method for quantification.

Parent Ion (

): The molecular ion cluster shifts from m/z 180 (native) to m/z 183/184 (deuterated).

Isotopic Pattern: The presence of three chlorines creates a characteristic "cluster" pattern

due to

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8821367?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(75%) and

(25%).[2]

Key Ion Fragments (EI, 70 eV):

Cluster: m/z 183, 185, 187 (Pattern determined by

).

: Loss of one chlorine atom. m/z ~148 (vs 145 in native).

: Loss of two chlorines. m/z ~113.

Part 4: Physicochemical Properties Comparison
Property Native (1,2,3-TCB)

Deuterated (d3-
TCB)

Significance

Molecular Weight 181.45 g/mol 184.47 g/mol Mass resolution in MS

Melting Point 53.5 °C ~53-54 °C Minimal isotope effect

Boiling Point 218.5 °C ~218 °C Co-elution in GC

Solubility Insoluble in water Insoluble in water Lipophilic extraction

CAS Number 87-61-6 3907-98-0 Regulatory ID
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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